Ethyl 2-chloro-5-nitronicotinate

Description

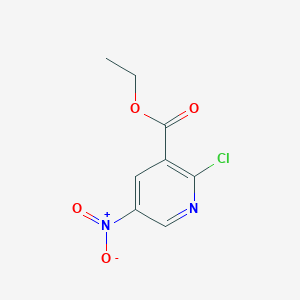

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-5-nitropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O4/c1-2-15-8(12)6-3-5(11(13)14)4-10-7(6)9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOWYVJYDSTHGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00566176 | |

| Record name | Ethyl 2-chloro-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151322-83-7 | |

| Record name | Ethyl 2-chloro-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-chloro-5-nitronicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Ethyl 2-chloro-5-nitronicotinate?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloro-5-nitronicotinate is a halogenated nitroaromatic compound containing a pyridine ring. Its chemical structure, characterized by the presence of a reactive chlorine atom, a nitro group, and an ethyl ester functional group, makes it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, including available physical and spectroscopic data. Detailed experimental protocols for its synthesis and typical reactions are also presented. The reactivity of the molecule is discussed in the context of its principal functional groups, highlighting its utility as a building block in the development of more complex molecules, including those with potential pharmaceutical applications.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] While extensive experimental data on its physical properties is not widely available in the public domain, key identifiers and computed properties have been compiled.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇ClN₂O₄ | [2] |

| Molecular Weight | 230.6 g/mol | [2] |

| CAS Number | 151322-83-7 | [2] |

| Appearance | Solid | [1][3] |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | Room temperature or inert atmosphere at 2-8°C | [4][5] |

| Predicted XlogP | 1.9 | [6] |

| InChI | InChI=1S/C8H7ClN2O4/c1-2-15-8(12)6-3-5(11(13)14)4-10-7(6)9/h3-4H,2H2,1H3 | [1] |

| SMILES | CCOC(=O)C1=C(N=CC(=C1)--INVALID-LINK--[O-])Cl | [6] |

Note: Some properties, such as XlogP, are predicted values based on computational models.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum Type | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group protons (a triplet and a quartet) and two distinct aromatic protons on the pyridine ring. |

| ¹³C NMR | Resonances for the ethyl group carbons, the carbonyl carbon of the ester, and the carbons of the pyridine ring, including those bonded to the chloro and nitro groups. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, C-Cl stretch, asymmetric and symmetric N-O stretches of the nitro group, and C=N/C=C stretches of the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns showing the loss of the ethoxy group, the nitro group, and the chlorine atom. Predicted m/z values for various adducts are available.[6] |

Synthesis and Reactivity

This compound is primarily used as an intermediate in organic synthesis.[1] Its reactivity is governed by the interplay of its three key functional groups: the ethyl ester, the chloro substituent, and the nitro group on the pyridine ring.

Synthesis

A common and logical route for the synthesis of this compound is the esterification of its parent carboxylic acid, 2-chloro-5-nitronicotinic acid.

Caption: Synthesis via Fischer Esterification.

This protocol is a standard procedure for Fischer esterification.[8][9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 2-chloro-5-nitronicotinic acid in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Reactivity

The chemical behavior of this compound is dictated by its functional groups. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the chlorine atom at the 2-position for nucleophilic aromatic substitution.

Caption: Major reaction pathways.

The chlorine atom at the 2-position is susceptible to displacement by a variety of nucleophiles. This reaction is a cornerstone of the utility of this compound as a synthetic intermediate.

-

Reaction Setup: Dissolve this compound in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile in a reaction flask.

-

Nucleophile Addition: Add the desired nucleophile (e.g., an amine, alcohol, or thiol) to the solution. A base, such as potassium carbonate or triethylamine, may be required to facilitate the reaction.

-

Heating: Heat the reaction mixture to a temperature appropriate for the specific nucleophile and substrate, often between 80-120 °C. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The product can be purified by column chromatography.

The nitro group can be selectively reduced to an amino group, providing a route to 5-aminonicotinate derivatives. A variety of reducing agents can be employed for this transformation.[10][11]

-

Catalytic Hydrogenation: Dissolve this compound in a solvent like ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C). Pressurize the reaction vessel with hydrogen gas and stir at room temperature until the reaction is complete. Filter off the catalyst and concentrate the solvent to obtain the product.

-

Metal-Acid Reduction: In a flask, dissolve the starting material in a mixture of a solvent like ethanol and an acid such as hydrochloric acid. Add a metal like iron or tin(II) chloride portion-wise. Heat the reaction if necessary. After the reaction is complete, neutralize the mixture and extract the product.

Applications in Research and Development

This compound serves as a key building block for the synthesis of a wide range of heterocyclic compounds. The ability to selectively functionalize the 2-position via nucleophilic substitution and the 5-position through reduction of the nitro group allows for the construction of diverse molecular scaffolds. These scaffolds are of interest in medicinal chemistry and materials science.

Conclusion

This compound is a valuable synthetic intermediate with well-defined reactivity. While detailed experimental data on its physical properties are not extensively documented in public literature, its chemical behavior is predictable based on its functional groups. The protocols outlined in this guide provide a foundation for its use in the synthesis of more complex and potentially bioactive molecules.

References

- 1. Page loading... [wap.guidechem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Ethyl 6-chloro-5-nitronicotinate | CymitQuimica [cymitquimica.com]

- 4. 151322-83-7|this compound|BLD Pharm [bldpharm.com]

- 5. Page loading... [wap.guidechem.com]

- 6. PubChemLite - this compound (C8H7ClN2O4) [pubchemlite.lcsb.uni.lu]

- 7. 907545-64-6|Ethyl 2-chloro-5-nitroisonicotinate|BLD Pharm [bldpharm.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. youtube.com [youtube.com]

- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide to Ethyl 2-chloro-5-nitronicotinate: Structure, Nomenclature, and Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloro-5-nitronicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its chemical structure, featuring a chloro- group, a nitro group, and an ethyl ester on a pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the structure, nomenclature, and physicochemical properties of this compound. Furthermore, it details a representative synthetic protocol and explores its pivotal role as a component in the rapidly advancing field of targeted protein degradation, specifically in the construction of Proteolysis Targeting Chimeras (PROTACs).

Structure and Nomenclature

This compound is a chemical compound with a well-defined structure that dictates its reactivity and utility as a synthetic intermediate.

Chemical Structure

The molecule consists of a central pyridine ring. At position 2, it is substituted with a chlorine atom. At position 5, a nitro group is attached. Position 3 holds an ethyl ester group. The systematic arrangement of these functional groups is crucial for its role as a versatile chemical building block.

Caption: Chemical structure of this compound.

Nomenclature

The compound is systematically named according to IUPAC rules, and it is also known by several synonyms.

-

IUPAC Name: ethyl 2-chloro-5-nitropyridine-3-carboxylate[1]

-

Synonyms: this compound, 2-Chloro-5-nitronicotinic acid ethyl ester, 3-Pyridinecarboxylic acid, 2-chloro-5-nitro-, ethyl ester[2]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and predicted spectroscopic data for this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClN₂O₄ | [1][3] |

| Molecular Weight | 230.61 g/mol | [5] |

| Appearance | Solid | |

| Storage | Inert atmosphere, 2-8°C | [5] |

Predicted Spectroscopic Data

Table 2.2.1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine-H (position 4) | 8.0 - 8.5 | d |

| Pyridine-H (position 6) | 8.8 - 9.2 | d |

| -O-CH₂-CH₃ | 4.2 - 4.6 | q |

| -O-CH₂-CH₃ | 1.2 - 1.5 | t |

Table 2.2.2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ester) | 160 - 165 |

| C-Cl (pyridine) | 148 - 152 |

| C-NO₂ (pyridine) | 140 - 145 |

| C-COOEt (pyridine) | 125 - 130 |

| CH (pyridine) | 120 - 140 |

| -O-CH₂- | 60 - 65 |

| -CH₃ | 13 - 16 |

Table 2.2.3: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 231.0167 |

| [M+Na]⁺ | 252.9986 |

| [M-H]⁻ | 229.0021 |

Synthesis of this compound

A plausible synthetic route for this compound involves a three-step process starting from 2-hydroxynicotinic acid. This process includes nitration, chlorination, and finally, esterification.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol (Representative)

Step 1: Synthesis of 2-Hydroxy-5-nitronicotinic acid

-

To a stirred solution of concentrated sulfuric acid (100 mL), slowly add 2-hydroxynicotinic acid (34.8 g).

-

Cool the mixture to 0-5°C in an ice bath.

-

Add fuming nitric acid (26 mL) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, stir the mixture at 50°C for 4 hours.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry to yield 2-hydroxy-5-nitronicotinic acid.

Step 2: Synthesis of 2-Chloro-5-nitronicotinic acid

-

To a flask containing 2-hydroxy-5-nitronicotinic acid (5 g), add phosphorus oxychloride (10 mL) and a catalytic amount of dimethylformamide (4 drops).

-

Heat the mixture to reflux and maintain for 3 hours.

-

Carefully evaporate the excess phosphorus oxychloride under reduced pressure.

-

Slowly pour the residue into cold water, ensuring the temperature does not exceed 40°C.

-

Stir the mixture at room temperature for 30 minutes.

-

Extract the product with ethyl acetate, wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate to obtain 2-chloro-5-nitronicotinic acid.

Step 3: Synthesis of this compound

-

Dissolve 2-chloro-5-nitronicotinic acid in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Application in Drug Development: A Building Block for PROTACs

This compound is classified as a "Protein Degrader Building Block," indicating its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[3]

The Role in PROTAC Synthesis

PROTACs consist of three main components: a ligand for the target protein (warhead), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound serves as a versatile scaffold or a component of the linker in PROTAC synthesis. The chloro- and nitro- groups can be chemically modified to attach either the warhead or the E3 ligase ligand, while the ethyl ester can be hydrolyzed to a carboxylic acid for further conjugation.

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs do not directly modulate a single signaling pathway in the traditional sense of inhibition or activation. Instead, they hijack a fundamental cellular process: the ubiquitin-proteasome pathway for protein degradation.

Caption: Mechanism of action of a PROTAC hijacking the ubiquitin-proteasome system.

The process involves the PROTAC molecule forming a ternary complex with the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. Its well-defined structure and reactive functional groups allow for its incorporation into complex molecules like PROTACs, which offer a novel therapeutic modality for targeting previously "undruggable" proteins. A thorough understanding of its synthesis, properties, and applications is essential for researchers and scientists working at the forefront of pharmaceutical development.

References

A Technical Guide to Ethyl 2-chloro-5-nitronicotinate and Its Synonyms for Chemical Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on Ethyl 2-chloro-5-nitronicotinate, a key chemical intermediate. This document provides a detailed overview of its synonyms, chemical properties, and a potential synthetic pathway.

Chemical Identity and Synonyms

This compound is a substituted pyridine derivative with significant applications in organic synthesis and medicinal chemistry. For clarity and comprehensive literature searching, a compilation of its known synonyms is provided below.

| Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 151322-83-7 | C₈H₇ClN₂O₄ | ~230.61 |

| 2-CHLORO-5-NITRONICOTINIC ACID ETHYL ESTER | 151322-83-7 | C₈H₇ClN₂O₄ | ~230.61 |

| Ethyl 2-chloro-5-nitro-3-pyridinecarboxylate | 151322-83-7 | C₈H₇ClN₂O₄ | ~230.61 |

| Ethyl 2-chloro-5-nitropyridine-3-carboxylate | 151322-83-7 | C₈H₇ClN₂O₄ | ~230.61 |

| 3-Pyridinecarboxylic acid, 2-chloro-5-nitro-, ethyl ester | 151322-83-7 | C₈H₇ClN₂O₄ | ~230.61 |

| 2-Chloro-3-(ethoxycarbonyl)-5-nitropyridine | 151322-83-7 | C₈H₇ClN₂O₄ | ~230.61 |

Synthesis of the Precursor: 2-Chloro-5-nitronicotinic Acid

A crucial precursor for the synthesis of this compound is 2-Chloro-5-nitronicotinic acid. A documented two-step method for its preparation starting from 2-hydroxynicotinic acid is detailed below.[1]

Experimental Protocol

Step 1: Synthesis of 2-hydroxy-5-nitronicotinic acid

-

To a stirred solution of 2-hydroxynicotinic acid (34.8 g) in concentrated H₂SO₄ (100 ml), fuming nitric acid (26 ml) is added at a temperature of 35-40°C.

-

The resulting mixture is stirred at 50°C for 4 hours.

-

After cooling to room temperature, the mixture is poured over ice.

-

The precipitate is collected by filtration, air-dried, and then recrystallized from ethanol to yield 2-hydroxy-5-nitronicotinic acid as a light yellow solid (39.6 g).

Step 2: Synthesis of 2-Chloro-5-nitronicotinic acid

-

To a mixture of 2-hydroxy-5-nitronicotinic acid (5 g) in phosphorus oxychloride (10 ml), a few drops of dimethylformamide (4 drops) are added.

-

The mixture is stirred at reflux temperature for 3 hours.

-

Excess solvent is evaporated, and the residue is carefully poured into water, maintaining the temperature below 40°C.

-

The mixture is stirred at room temperature for an additional 30 minutes and then extracted with ethyl acetate.

-

The organic extract is washed with water, dried over MgSO₄, and evaporated to dryness.

-

The obtained residue is triturated with ether/hexane to yield 2-Chloro-5-nitronicotinic acid as a light yellow oil (3.6 g).

A logical workflow for this synthesis is presented in the following diagram.

Potential Synthesis of this compound

While a specific detailed protocol for the direct synthesis of this compound was not found in the surveyed literature, a logical synthetic route would involve the esterification of the carboxylic acid precursor, 2-Chloro-5-nitronicotinic acid. A standard method for such a transformation is the Fischer esterification.

Proposed Experimental Protocol (Fischer Esterification)

-

Dissolve 2-Chloro-5-nitronicotinic acid in an excess of absolute ethanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

The proposed synthetic relationship is illustrated below.

Applications in Drug Development and Research

This compound and its parent acid are valuable intermediates in the synthesis of various pharmaceutical and agrochemical compounds.[1] The presence of chloro, nitro, and ester functional groups provides multiple reaction sites for further chemical modifications, making it a versatile building block for creating diverse molecular libraries for drug discovery. No specific involvement in signaling pathways has been documented in the reviewed literature.

Disclaimer: The proposed experimental protocol for the synthesis of this compound is based on standard organic chemistry principles and has not been directly extracted from a peer-reviewed source. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis.

References

An In-depth Technical Guide to the Safety and Handling of Ethyl 2-chloro-5-nitronicotinate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. All laboratory work should be conducted in accordance with institutional safety policies and regulations.

Introduction

Ethyl 2-chloro-5-nitronicotinate (CAS No. 151322-83-7) is a substituted pyridine derivative.[1][2] Such compounds, particularly those containing chloro and nitro functionalities, are valuable intermediates in organic synthesis and are of interest in drug discovery as building blocks for more complex molecules.[3][4] The presence of these functional groups necessitates careful consideration of the compound's reactivity and potential hazards. This guide provides a comprehensive overview of the available safety information, handling precautions, and relevant (though often inferred from analogous compounds) experimental data for this compound.

Physicochemical and Toxicological Data

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C8H7ClN2O4 | [1][2] |

| Molecular Weight | 230.6 g/mol | [1] |

| Appearance | Light brown powder (inferred from 2-chloro-5-nitropyridine) | [5] |

| Melting Point | 105 - 108 °C (for 2-chloro-5-nitropyridine) | [5] |

| Boiling Point | 256.6 ± 20.0 °C (predicted for 2-chloro-5-nitropyridine) | [5] |

| Flash Point | 158 °C (for 2-chloro-5-nitropyridine) | [5] |

Toxicological Data (of 2-chloro-5-nitropyridine)

| Metric | Value | Species | Route | Source |

| LD50 (Predicted) | 738.87 mg/kg | Rat | Oral | [3] |

| LDLo | 500 mg/kg | Mouse | Intraperitoneal | [3] |

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LDLo (Lowest Published Lethal Dose) is the lowest dose reported to have caused death in a single animal. The oral LD50 for the analogous 2-chloro-5-nitropyridine suggests that this compound may be harmful if swallowed.[3]

Hazard Identification and GHS Classification

While a specific GHS classification for this compound is not universally established, based on the data for 2-chloro-5-nitropyridine, the following hazards should be anticipated:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]

Safe Handling and Personal Protective Equipment (PPE)

A rigorous adherence to safety protocols is paramount when handling this compound. The following workflow outlines the essential steps for safe handling in a laboratory setting.

Caption: A workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[3]

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) should be worn at all times.[3] Avoid exposing skin.

-

Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust.[3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

First Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |

Fire and Explosion Hazard

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Hazardous Combustion Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[3]

-

Firefighting Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with skin and eyes. Wear appropriate PPE.

-

Containment and Cleanup: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[3]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Experimental Protocols (Representative)

While a specific, validated protocol for the synthesis of this compound is not available, the following procedure is a representative example based on analogous reactions for similar compounds, such as the synthesis of 2-chloro-5-nitronicotinic acid.[6] This protocol is for informational purposes only and should be adapted and optimized by a qualified chemist.

Representative Synthesis of a Chloronicotinate Derivative

This procedure illustrates a potential pathway and is not a validated synthesis for the title compound.

Caption: A representative, non-validated workflow for the synthesis of a chloronicotinate derivative.

Methodology:

-

Nitration: 2-hydroxynicotinic acid is carefully added to a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature (e.g., 0-10 °C). The reaction is stirred until completion, then poured onto ice to precipitate the nitrated product.

-

Chlorination: The resulting 2-hydroxy-5-nitronicotinic acid is treated with a chlorinating agent, such as phosphorus oxychloride, often with a catalytic amount of a tertiary amine, and heated to reflux.

-

Esterification: The crude 2-chloro-5-nitronicotinic acid is then esterified by refluxing in ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Workup and Purification: The reaction mixture is cooled, quenched with water or a basic solution, and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated under reduced pressure. The final product is purified by column chromatography or recrystallization.

Potential Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or associated signaling pathways for this compound. However, the broader class of nitropyridine derivatives has been investigated for various biological activities.

-

Antimicrobial and Anticancer Potential: Nitropyridine derivatives have shown promise as antimicrobial and anticancer agents.[4][7] The nitro group is hypothesized to be crucial for these activities, potentially through interactions with cellular enzymes or by inducing apoptosis in cancer cells.

-

Enzyme Inhibition: Certain nitropyridine derivatives have been shown to act as inhibitors of enzymes such as urease and chymotrypsin.[4]

It is important to note that these are general activities of the compound class, and specific testing of this compound would be required to determine its biological profile.

Conclusion

This compound is a useful synthetic intermediate that requires careful handling due to its potential toxicity, as inferred from data on analogous compounds. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and conducting all manipulations in a chemical fume hood. In the absence of direct toxicological data, a cautious approach assuming moderate toxicity is warranted. Further research is needed to fully characterize the safety profile and biological activity of this compound.

References

The Synthetic Versatility of Ethyl 2-chloro-5-nitronicotinate: A Technical Primer for Advanced Organic Synthesis

For Immediate Release

Shanghai, CN – December 25, 2025 – Ethyl 2-chloro-5-nitronicotinate is emerging as a pivotal building block in modern organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. This technical guide provides an in-depth analysis of its core reactivity, potential applications, and detailed experimental methodologies for its use, tailored for researchers, scientists, and professionals in drug development. Its utility is most pronounced in the construction of complex molecular architectures, such as those required for targeted protein degradation.

Core Chemical Properties and Reactivity

This compound (CAS No. 151322-83-7) is a substituted pyridine derivative characterized by a molecular formula of C₈H₇ClN₂O₄ and a molecular weight of 230.61 g/mol . The molecule's synthetic utility is primarily dictated by the electronic properties of its substituted pyridine ring. The presence of a strongly electron-withdrawing nitro group at the C5 position, in conjunction with the nitrogen atom in the aromatic ring, renders the carbon atom at the C2 position highly electrophilic. This electronic arrangement significantly activates the chloro substituent as a good leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[1]

The SNAr mechanism is the cornerstone of this compound's reactivity. This two-step process involves the initial addition of a nucleophile to the electron-deficient C2 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] Aromaticity is subsequently restored through the expulsion of the chloride ion, yielding the C2-substituted product.[1] This reactivity profile makes it an ideal scaffold for introducing a wide variety of functional groups.

Primary Application: Building Blocks for Targeted Protein Degradation

A significant application of this compound is as a "Protein Degrader Building Block."[1] This points to its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][3]

A PROTAC molecule is comprised of three key components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase, and a chemical linker that connects the two.[4] The linker is not merely a spacer but plays a critical role in the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2][] this compound is an ideal precursor for synthesizing segments of these crucial linkers or for incorporation into the warhead itself, leveraging the predictable reactivity of its 2-chloro-5-nitropyridine core.

Key Synthetic Transformations and Data

The primary transformation involving this compound is the SNAr reaction, most commonly with amine nucleophiles to form C-N bonds. The efficiency of this reaction is dependent on the nucleophilicity of the amine, the solvent, the base used, and the temperature.[1] The data presented below is based on reactions with the closely related substrate, 2-chloro-5-nitropyridine, and serves as a strong predictive model for the reactivity of the title ethyl ester.

| Nucleophile Type | Product Type | Solvent System | Base | Temperature (°C) | Typical Yield (%) |

| Primary Aliphatic Amine | 2-Alkylamino-5-nitropyridine derivative | Isopropanol/Water (1:1) | None | 80 | 85 - 95 |

| Secondary Aliphatic Amine | 2-Dialkylamino-5-nitropyridine derivative | Ethanol | Triethylamine | Reflux | 80 - 90 |

| Aniline | 2-Arylamino-5-nitropyridine derivative | DMF | K₂CO₃ | 100 - 120 | 75 - 85 |

| Phenoxide | 2-Aryloxy-5-nitropyridine derivative | DMSO | K₂CO₃ | 120 | 70 - 80 |

| Data is representative of SNAr reactions on the 2-chloro-5-nitropyridine core and is adapted from established protocols.[1] |

Experimental Protocols

The following are detailed, representative methodologies for key SNAr transformations. While the substrate cited in the source protocol is 2-chloro-5-nitropyridine, these conditions are directly applicable to this compound with minor adjustments for molecular weight differences.

Protocol 1: Reaction with a Primary Amine in Aqueous Isopropanol[1]

This protocol is an environmentally conscious method effective for primary amines.

Materials:

-

This compound (1.0 equiv)

-

Primary amine (e.g., benzylamine) (1.0 equiv)

-

Isopropanol (IPA)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equiv) in a 1:1 mixture of isopropanol and water to achieve a concentration of approximately 0.2 M.

-

Add the primary amine (1.0 equiv) to the solution at room temperature with stirring.

-

Heat the reaction mixture to 80 °C and maintain for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 2-amino-5-nitronicotinate derivative.

Protocol 2: General Procedure with Amine Nucleophiles in Ethanol[1]

This protocol is suitable for a broader range of amines, including secondary amines, using an organic solvent and a non-nucleophilic base.

Materials:

-

This compound (1.0 equiv)

-

Amine nucleophile (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

Anhydrous Ethanol

-

Standard workup and purification reagents

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv).

-

Dissolve the starting material in anhydrous ethanol (to achieve an approx. 0.1 M concentration).

-

Add the amine nucleophile (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Conclusion

This compound is a highly valuable and versatile reagent for advanced organic synthesis. Its reactivity is dominated by the SNAr pathway, providing a reliable method for the introduction of diverse functionalities at the C2 position of the pyridine ring. Its role as a key building block in the rapidly advancing field of targeted protein degradation underscores its importance for medicinal chemists and drug development professionals. The protocols and data provided herein offer a solid foundation for the successful application of this compound in complex synthetic endeavors.

References

The Versatile Building Block: A Technical Guide to Ethyl 2-chloro-5-nitronicotinate in Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-5-nitronicotinate is a halogenated and nitro-substituted pyridine derivative that has emerged as a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the reactive chloro substituent, make it an ideal starting material for the synthesis of a diverse array of novel heterocyclic compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of kinase inhibitors and other bioactive molecules. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its integration into drug discovery workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 151322-83-7 |

| Molecular Formula | C₈H₇ClN₂O₄ |

| Molecular Weight | 230.61 g/mol |

| Appearance | Off-white to yellow solid |

| Purity | Typically ≥97% |

| Storage | Inert atmosphere, 2-8°C |

Synthesis of this compound

The synthesis of the parent acid, 2-chloro-5-nitronicotinic acid, has been reported through various methods, including the nitration of 2-hydroxynicotinic acid followed by chlorination. The ethyl ester can then be obtained through standard esterification procedures.

Core Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the chloro and nitro groups on the pyridine ring. These electron-withdrawing groups activate the ring towards nucleophilic aromatic substitution (SNAr), making the C2 position susceptible to attack by a variety of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The primary and most exploited reaction of this compound is the nucleophilic aromatic substitution of the chloride at the C2 position. This reaction is highly efficient and allows for the introduction of a wide range of functionalities, particularly nitrogen-based nucleophiles like primary and secondary amines.

Experimental Protocol: Synthesis of Ethyl 2-(4-methylpiperazin-1-yl)-5-nitronicotinate

This protocol describes a typical nucleophilic aromatic substitution reaction using this compound and N-methylpiperazine.

Materials:

-

This compound

-

N-methylpiperazine

-

Anhydrous solvent (e.g., Dioxane, DMF, or Acetonitrile)

-

Base (e.g., K₂CO₃, Et₃N)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add N-methylpiperazine (1.2 eq) and the base (2.0 eq).

-

The reaction mixture is stirred under an inert atmosphere at a temperature ranging from room temperature to reflux, depending on the solvent and substrate reactivity.

-

The progress of the reaction is monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired Ethyl 2-(4-methylpiperazin-1-yl)-5-nitronicotinate.

Expected Yield and Characterization:

While specific yield and full characterization data for this exact reaction are not publicly available in the searched literature, similar reactions with substituted amines on related chloronitropyridines suggest that yields are typically moderate to high. Characterization would be performed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl ester, the piperazine ring protons, the N-methyl group, and the pyridine ring protons. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product. |

| IR Spectroscopy | Characteristic absorption bands for the nitro group, ester carbonyl, and C-N bonds. |

Suzuki Cross-Coupling

The chloro-substituent on this compound also allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This enables the formation of carbon-carbon bonds, providing access to a wider range of substituted nicotinic acid derivatives.

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a general methodology for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Dioxane, Toluene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (typically 2-5 mol%), and the base (2.0-3.0 eq).

-

The vessel is evacuated and backfilled with an inert gas.

-

Anhydrous solvent is added, and the mixture is heated to reflux with stirring.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled, and the solvent is removed.

-

The residue is worked up by partitioning between an organic solvent and water.

-

The organic layer is dried and concentrated.

-

The crude product is purified by column chromatography.

Application in the Synthesis of Bioactive Compounds: Kinase Inhibitors

The substituted nicotinic acid framework is a common scaffold in many biologically active compounds, particularly kinase inhibitors. The ability to introduce diverse substituents at the C2 position of this compound makes it a valuable precursor for the synthesis of libraries of potential kinase inhibitors.

Targeted Signaling Pathways

Several important signaling pathways in cancer and inflammatory diseases are regulated by kinases. Compounds derived from this compound could potentially target a range of kinases, including:

-

Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, crucial for B-cell development and activation.

-

p38 Mitogen-Activated Protein Kinase (p38 MAPK): Involved in cellular responses to stress and inflammation.

-

Spleen Tyrosine Kinase (Syk): Plays a critical role in immune receptor signaling.

-

Src Family Kinases (SFKs): A group of non-receptor tyrosine kinases involved in various cellular processes, including proliferation, differentiation, and survival.

Below is a simplified representation of a generic kinase signaling pathway that could be targeted by inhibitors derived from this building block.

Caption: A simplified diagram of a kinase signaling cascade.

Experimental and Drug Discovery Workflow

The integration of this compound into a drug discovery program would typically follow a structured workflow, from initial synthesis to biological evaluation.

Caption: A typical workflow for drug discovery.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of novel heterocyclic compounds. Its utility in nucleophilic aromatic substitution and cross-coupling reactions provides a facile entry to a wide range of substituted nicotinic acid derivatives. The prevalence of this scaffold in known kinase inhibitors highlights the potential of this starting material in the development of new therapeutics for cancer and inflammatory diseases. The experimental protocols and workflows provided in this guide are intended to serve as a practical resource for researchers in the field of drug discovery and medicinal chemistry.

Commercial Availability and Synthetic Utility of Ethyl 2-chloro-5-nitronicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-5-nitronicotinate is a key chemical intermediate increasingly utilized in the fields of medicinal chemistry and drug discovery. Its unique trifunctionalized pyridine structure, featuring a reactive chlorine atom, a nitro group, and an ethyl ester, makes it a versatile building block for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its synthesis, and its application in the development of novel therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability

This compound (CAS No. 151322-83-7) is readily available from a variety of commercial suppliers. The compound is typically offered at a purity of 97% or higher. For researchers requiring this intermediate, a comparative summary of suppliers is provided below to facilitate procurement.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| BLD Pharm | This compound | 151322-83-7 | - | Inquire |

| CP Lab Safety | This compound | 151322-83-7 | min 97% | 1 g, 5 g[1][2] |

| CymitQuimica | This compound | 151322-83-7 | Inquire | Inquire |

| Guidechem | 2-CHLORO-5-NITRONICOTINIC ACID ETHYL ESTER | 151322-83-7 | Inquire | Inquire[3] |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₇ClN₂O₄ |

| Molecular Weight | 230.61 g/mol |

| Appearance | Inquire |

| Storage | Inert atmosphere, 2-8°C |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor 2-chloro-5-nitronicotinic acid, followed by its esterification.

Part 1: Synthesis of 2-chloro-5-nitronicotinic acid

A common method for the preparation of 2-chloro-5-nitronicotinic acid involves the nitration of 2-hydroxynicotinic acid followed by chlorination.

Experimental Protocol:

-

Nitration of 2-hydroxynicotinic acid: To a stirred solution of 2-hydroxynicotinic acid (34.8 g) in concentrated sulfuric acid (100 ml), fuming nitric acid (26 ml) is added dropwise at a temperature of 35-40°C.

-

The resulting mixture is then stirred at 50°C for 4 hours.

-

After cooling to room temperature, the mixture is poured over ice.

-

The precipitate is collected by filtration, air-dried, and recrystallized from ethanol to yield 2-hydroxy-5-nitronicotinic acid as a light yellow solid.

-

Chlorination of 2-hydroxy-5-nitronicotinic acid: A mixture of 2-hydroxy-5-nitronicotinic acid (5 g) in phosphorus oxychloride (10 ml) with a catalytic amount of dimethylformamide (4 drops) is stirred at reflux for 3 hours.

-

Excess phosphorus oxychloride is removed by evaporation.

-

The residue is carefully poured into water, maintaining the temperature below 40°C.

-

The mixture is stirred at room temperature for an additional 30 minutes and then extracted with ethyl acetate.

-

The organic extract is washed with water, dried over magnesium sulfate, and evaporated to dryness to yield 2-chloro-5-nitronicotinic acid.[4]

Part 2: Esterification of 2-chloro-5-nitronicotinic acid

The carboxylic acid is then esterified to yield the final product, this compound. A general and efficient method for the esterification of aromatic carboxylic acids using phosphorus oxychloride (POCl₃) can be adapted.

Experimental Protocol:

-

To an ice-cold solution of 2-chloro-5-nitronicotinic acid (1 mmol) in ethanol (5 mL), phosphorus oxychloride (1.2 mmol) is added dropwise.

-

The resulting solution is stirred at room temperature for 2 hours.

-

The reaction mixture is then poured over crushed ice and extracted with ethyl acetate.

-

The combined organic layers are washed with a saturated solution of sodium bicarbonate, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents.[3] The presence of the chloro and nitro functionalities allows for sequential and regioselective modifications, making it an ideal scaffold for creating diverse chemical libraries for high-throughput screening.

One of the most significant applications of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6] this compound can be elaborated into either the target-binding ligand or the E3 ligase-binding ligand, or it can be part of the linker connecting these two moieties.

Logical Workflow: From Building Block to Bioactive Molecule

The following diagram illustrates the general workflow from this compound to a potential bioactive molecule, such as a PROTAC.

Caption: Synthetic workflow from this compound.

Conceptual Signaling Pathway: PROTAC-Mediated Protein Degradation

While specific signaling pathways targeted by molecules derived from this compound are diverse and depend on the final structure, the general mechanism of action for a PROTAC is illustrated below. This pathway showcases how a PROTAC, potentially synthesized using the title compound, can induce the degradation of a target protein of interest (POI), which could be a protein implicated in a cancer signaling pathway.

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery. Its utility in the construction of complex molecular architectures, including PROTACs, positions it as a valuable tool for researchers and scientists in the pharmaceutical industry. The synthetic protocols provided herein offer a reliable pathway to this important intermediate, paving the way for the development of next-generation therapeutics.

References

- 1. calpaclab.com [calpaclab.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Page loading... [wap.guidechem.com]

- 4. guidechem.com [guidechem.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery [mdpi.com]

In-Depth Technical Guide: Physical and Spectral Properties of Ethyl 2-chloro-5-nitronicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and spectral data for Ethyl 2-chloro-5-nitronicotinate (CAS No. 151322-83-7), a pyridine derivative of interest in medicinal chemistry and organic synthesis. Due to its reactive sites, this compound serves as a versatile building block for the synthesis of more complex molecules.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 151322-83-7 | [2] |

| Molecular Formula | C₈H₇ClN₂O₄ | [2] |

| Molecular Weight | 230.61 g/mol | [2] |

| Appearance | Solid | [1] |

| Purity | ≥97% | [2] |

Spectral Data

Detailed experimental spectral data for this compound is limited in publicly accessible databases. However, predicted data and information from suppliers suggest the availability of NMR, HPLC, and LC-MS data.[3] This section compiles the available predicted and general spectral information.

Mass Spectrometry

Predicted mass spectrometry data indicates the following for various adducts of this compound:

| Adduct | Predicted m/z |

| [M+H]⁺ | 231.01671 |

| [M+Na]⁺ | 252.99865 |

| [M-H]⁻ | 229.00215 |

| [M+NH₄]⁺ | 248.04325 |

| [M+K]⁺ | 268.97259 |

| [M]⁺ | 230.00888 |

| [M]⁻ | 230.00998 |

| (Data sourced from PubChem)[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, experimentally verified ¹H and ¹³C NMR spectra for this compound are not available in the searched literature, related compounds offer insights into the expected chemical shifts. For instance, the protons on the pyridine ring are expected in the aromatic region, and the ethyl ester protons would appear in the upfield region.

Infrared (IR) Spectroscopy

Specific IR absorption peaks for this compound have not been detailed in the available resources. However, characteristic peaks for the functional groups present would be expected, including those for the C=O of the ester, the N-O stretches of the nitro group, and C-Cl bond.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, the synthesis would likely involve the esterification of its precursor, 2-chloro-5-nitronicotinic acid. Several methods for the synthesis of 2-chloro-5-nitronicotinic acid have been documented.

Synthesis of 2-Chloro-5-nitronicotinic Acid (Precursor)

One common method involves the nitration of 2-hydroxynicotinic acid followed by chlorination.

Step 1: Nitration of 2-hydroxynicotinic acid A solution of 2-hydroxynicotinic acid in concentrated sulfuric acid is treated with fuming nitric acid. The mixture is heated, then cooled and poured over ice to precipitate 2-hydroxy-5-nitronicotinic acid.[5]

Step 2: Chlorination of 2-hydroxy-5-nitronicotinic acid The resulting 2-hydroxy-5-nitronicotinic acid is then refluxed with phosphorus oxychloride and a catalytic amount of dimethylformamide. After evaporation of the excess solvent, the residue is carefully added to water and extracted with ethyl acetate to yield 2-chloro-5-nitronicotinic acid.[5]

Esterification to this compound The final step, the esterification of 2-chloro-5-nitronicotinic acid to its ethyl ester, would typically be achieved by reacting the acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.

Below is a logical workflow for the synthesis of the precursor, 2-chloro-5-nitronicotinic acid.

Caption: Synthesis workflow for the precursor 2-chloro-5-nitronicotinic acid.

Signaling Pathways and Logical Relationships

Currently, there is no information available in the surveyed scientific literature regarding specific signaling pathways in which this compound is involved. Its primary role appears to be that of a chemical intermediate in the synthesis of other compounds.[5]

The logical relationship of this compound in a synthetic route is as a building block. The diagram below illustrates its position in a potential synthetic pathway leading to more complex molecules.

Caption: Role of this compound as a synthetic intermediate.

References

An In-depth Technical Guide to the Solubility Profile of Ethyl 2-chloro-5-nitronicotinate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-chloro-5-nitronicotinate is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Its utility in these fields is intrinsically linked to its physicochemical properties, among which solubility is paramount for reaction kinetics, purification, formulation, and biological availability. This technical guide outlines a predicted solubility profile of this compound in common laboratory solvents and provides standardized methodologies for its empirical determination.

Molecular Structure and Predictive Solubility Analysis

The structure of this compound features a pyridine ring substituted with a chloro group, a nitro group, and an ethyl ester group. The interplay of these functional groups dictates its polarity and, consequently, its solubility.

-

Pyridine Ring: A weakly basic, polar aromatic heterocycle. Pyridine itself is miscible with water and a broad range of organic solvents.

-

Ethyl Ester Group (-COOCH₂CH₃): This group adds some polar character through its carbonyl and ether oxygens, allowing for hydrogen bond acceptance. However, the ethyl group is nonpolar. Shorter-chain esters are generally more soluble in polar solvents than their longer-chain counterparts.

-

Chloro Group (-Cl): An electron-withdrawing and weakly polar group. It can increase the overall polarity of the molecule compared to an unsubstituted ring.

-

Nitro Group (-NO₂): A strongly polar and electron-withdrawing group. Nitro compounds are typically highly polar.

Overall Prediction:

The combined presence of the polar nitro group and the pyridine nitrogen, along with the ethyl ester, suggests that this compound is a polar molecule. The general principle of "like dissolves like" would predict good solubility in polar aprotic and moderately polar protic solvents. Solubility in nonpolar solvents is expected to be limited. The presence of the chloro group and the ethyl group may slightly enhance solubility in less polar organic solvents compared to a more polar analogue.

Predicted Solubility Data

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents, categorized by solvent type.

| Solvent Name | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble to Insoluble | While the molecule has polar groups, the overall structure may be too large and hydrophobic to be readily soluble in water. |

| Methanol, Ethanol | Polar Protic | Soluble | The alcohol's ability to act as a hydrogen bond donor and its overall polarity should effectively solvate the molecule. |

| Acetone, Ethyl Acetate | Polar Aprotic | Soluble to Very Soluble | These solvents have strong dipole moments and can act as hydrogen bond acceptors, interacting favorably with the nitro and ester groups. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble to Very Soluble | DCM is a good solvent for a wide range of organic compounds and should readily dissolve this molecule. |

| Chloroform | Polar Aprotic | Soluble to Very Soluble | Similar to DCM, chloroform is a versatile solvent for moderately polar compounds. |

| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | DMF is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a highly polar aprotic solvent capable of dissolving many polar and nonpolar compounds. |

| Hexanes, Toluene | Nonpolar | Sparingly Soluble to Insoluble | The high polarity of the nitro and ester groups will likely lead to poor interaction with nonpolar solvents. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The Shake-Flask method is a widely recognized and reliable technique for determining equilibrium solubility. This protocol is consistent with the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236> on Solubility Measurements.

4.1. The Shake-Flask Method

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in a constant temperature shaker bath. Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled (e.g., 25 °C).

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Visualizations

5.1. Logical Workflow for Solubility Prediction

Caption: Logical workflow for predicting the solubility of a compound.

5.2. Experimental Workflow for the Shake-Flask Method

Caption: Experimental workflow for the Shake-Flask solubility method.

Methodological & Application

Synthesis of Ethyl 2-chloro-5-nitronicotinate: A Detailed Protocol for Researchers

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of Ethyl 2-chloro-5-nitronicotinate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis commences with the nitration of 2-hydroxynicotinic acid to yield 2-hydroxy-5-nitronicotinic acid, followed by a chlorination reaction to produce 2-chloro-5-nitronicotinic acid. The final step involves the Fischer esterification of the carboxylic acid intermediate to afford the desired ethyl ester. This document outlines the detailed experimental procedures, presents key quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Introduction

This compound is a valuable building block in organic synthesis, characterized by its functionalized pyridine ring containing chloro, nitro, and ethyl ester moieties.[1] These reactive sites offer a versatile platform for the introduction of diverse functionalities, making it an important precursor for the synthesis of more complex molecules with potential biological activity. This protocol details a reliable and reproducible method for the preparation of this compound, intended for use by researchers and professionals in the fields of medicinal chemistry and drug development.

Overall Reaction Scheme

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reactant | Product | Reagents | Yield | Purity |

| 1 | 2-hydroxynicotinic acid | 2-chloro-5-nitronicotinic acid | Fuming Nitric Acid, Conc. H₂SO₄, POCl₃, DMF | Not specified | Light yellow oil |

| 2 | 2-chloro-5-nitronicotinic acid | This compound | Ethanol, Conc. H₂SO₄ | ~95% (Typical) | ≥97% |

Experimental Protocols

Step 1: Synthesis of 2-chloro-5-nitronicotinic acid

This procedure is adapted from the method proposed by French Rhône-Poulenc Agricultural Co., Ltd.[2]

Materials:

-

2-hydroxynicotinic acid (34.8 g)

-

Concentrated Sulfuric Acid (H₂SO₄, 100 ml)

-

Fuming Nitric Acid (26 ml)

-

Phosphorus Oxychloride (POCl₃, 10 ml)

-

Dimethylformamide (DMF, 4 drops)

-

Ethyl Acetate

-

Magnesium Sulfate (MgSO₄)

-

Ether/Hexane mixture

-

Ice

Procedure:

-

Nitration: In a suitable reaction vessel, dissolve 2-hydroxynicotinic acid (34.8 g) in concentrated H₂SO₄ (100 ml) with stirring. To this solution, add fuming nitric acid (26 ml) dropwise, maintaining the temperature between 35-40°C. After the addition is complete, stir the mixture at 50°C for 4 hours.

-

Work-up 1: Cool the reaction mixture to room temperature and carefully pour it over ice. Collect the resulting precipitate by filtration and air-dry it on the filter. Recrystallize the crude product from ethanol to obtain 2-hydroxy-5-nitronicotinic acid as a light yellow solid (Yield: 39.6 g).

-

Chlorination: To 2-hydroxy-5-nitronicotinic acid (5 g), add phosphorus oxychloride (10 ml) and dimethylformamide (4 drops). Stir the mixture at reflux for 3 hours.

-

Work-up 2: Evaporate the excess solvent under reduced pressure. Carefully pour the residue into water, ensuring the temperature does not exceed 40°C. Stir the mixture at room temperature for an additional 30 minutes.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Wash the organic layer with water, dry over MgSO₄, and evaporate the solvent to dryness. Triturate the residue with an ether/hexane mixture to yield 2-chloro-5-nitronicotinic acid as a light yellow oil (Yield: 3.6 g).

Step 2: Synthesis of this compound (Fischer Esterification)

This is a general procedure for Fischer esterification, which is expected to be effective for 2-chloro-5-nitronicotinic acid.[3]

Materials:

-

2-chloro-5-nitronicotinic acid (e.g., 3.6 g, from Step 1)

-

Anhydrous Ethanol (e.g., 100 ml)

-

Concentrated Sulfuric Acid (H₂SO₄, e.g., 1.5 ml)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitronicotinic acid in anhydrous ethanol. Carefully add concentrated H₂SO₄ as a catalyst.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2 hours.

-

Solvent Removal: After the reaction is complete, remove the excess ethanol under reduced pressure.

-

Extraction: Add a mixture of water and ethyl acetate to the residue. Separate the organic phase and wash it sequentially with a saturated aqueous solution of NaHCO₃ and brine.

-

Drying and Evaporation: Dry the organic phase over anhydrous Na₂SO₄ and filter. Remove the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification (Optional): The crude product can be further purified by column chromatography or recrystallization if necessary to achieve a purity of ≥97%.

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Concentrated acids (H₂SO₄, HNO₃) and phosphorus oxychloride are highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle fuming nitric acid with extreme caution as it is a strong oxidizing agent and highly corrosive.

-

Organic solvents are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantle with a stirrer).

-

Quenching of reagents should be done slowly and carefully, especially when adding water to acidic solutions.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. The two-step protocol, involving nitration/chlorination followed by Fischer esterification, offers a reliable method for obtaining this important synthetic intermediate. The provided data and workflow diagrams are intended to facilitate the successful implementation of this synthesis in a research setting.

References

Preparation of Ethyl 2-chloro-5-nitronicotinate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step procedure for the synthesis of Ethyl 2-chloro-5-nitronicotinate, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The protocol outlines a three-step synthesis commencing from 2-hydroxynicotinic acid.

I. Synthesis Overview

The synthesis of this compound is accomplished through a three-step process:

-

Nitration: 2-Hydroxynicotinic acid is nitrated to yield 2-hydroxy-5-nitronicotinic acid.

-

Chlorination: The intermediate, 2-hydroxy-5-nitronicotinic acid, is subsequently chlorinated to produce 2-chloro-5-nitronicotinic acid.

-

Esterification: The final step involves the esterification of 2-chloro-5-nitronicotinic acid with ethanol to yield the target compound, this compound.

II. Quantitative Data Summary

The following table summarizes the typical yields for each step of the synthesis.

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Nitration | 2-Hydroxynicotinic acid | 2-Hydroxy-5-nitronicotinic acid | ~90% |

| 2 | Chlorination | 2-Hydroxy-5-nitronicotinic acid | 2-Chloro-5-nitronicotinic acid | 76.4% (recrystallized)[1] |

| 3 | Esterification | 2-Chloro-5-nitronicotinic acid | This compound | ~97% (based on similar esterifications)[2] |

III. Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times. Concentrated acids and phosphorus oxychloride are highly corrosive and toxic; handle with extreme care.

Step 1: Synthesis of 2-Hydroxy-5-nitronicotinic acid

Materials:

-

2-Hydroxynicotinic acid (34.8 g)

-

Concentrated Sulfuric Acid (H₂SO₄, 100 ml)

-

Fuming Nitric Acid (HNO₃, 26 ml)

-

Ice

-

Ethanol (for recrystallization)

-

Stirred reaction vessel

-

Filtration apparatus

Procedure:

-

In a stirred reaction vessel, dissolve 2-hydroxynicotinic acid (34.8 g) in concentrated sulfuric acid (100 ml).

-

Carefully add fuming nitric acid (26 ml) to the stirred solution while maintaining the temperature between 35-40°C.

-

After the addition is complete, stir the resulting mixture at 50°C for 4 hours.

-

Cool the mixture to room temperature and pour it over a sufficient amount of ice to precipitate the product.

-

Collect the precipitate by filtration and air-dry it on the filter.

-

Recrystallize the crude product from ethanol to obtain 2-hydroxy-5-nitronicotinic acid as a light yellow solid (Yield: ~39.6 g).[1]

Step 2: Synthesis of 2-Chloro-5-nitronicotinic acid

Materials:

-

2-Hydroxy-5-nitronicotinic acid (5 g)

-

Phosphorus oxychloride (POCl₃, 10 ml)

-

Dimethylformamide (DMF, 4 drops)

-

Water

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Ether/Hexane mixture

-

Reaction flask with reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a reaction flask, add 2-hydroxy-5-nitronicotinic acid (5 g) and phosphorus oxychloride (10 ml).

-

Add dimethylformamide (4 drops) to the mixture.

-

Stir the mixture at reflux temperature for 3 hours.

-

Carefully evaporate the excess solvent under reduced pressure.

-

Cautiously pour the residue into water, ensuring the temperature remains below 40°C.

-

Stir the mixture at room temperature for an additional 30 minutes.

-

Extract the product with ethyl acetate.

-

Wash the organic extract with water, dry over magnesium sulfate, and evaporate the solvent to dryness.

-

Triturate the obtained residue with an ether/hexane mixture to yield 2-chloro-5-nitronicotinic acid as a light yellow oil (Yield: 3.6 g).[1] A crude yield of 84.3% has also been reported, with a 76.4% yield after recrystallization from ethanol.[1]

Step 3: Synthesis of this compound

Materials:

-

2-Chloro-5-nitronicotinic acid

-

Anhydrous Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄) or a solid acid catalyst

-

Toluene (optional, for azeotropic removal of water)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Reaction flask with reflux condenser (and Dean-Stark trap if using toluene)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-5-nitronicotinic acid in an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-